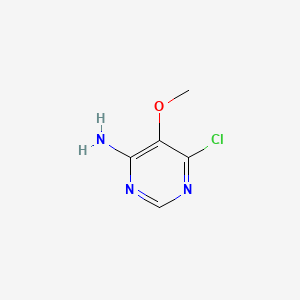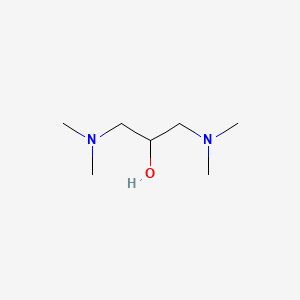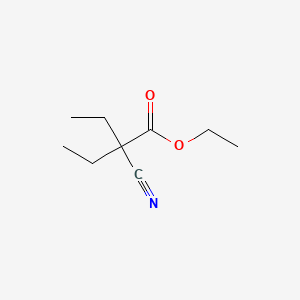
3,5-二碘水杨醛
描述
3,5-Diiodosalicylaldehyde is a useful research compound. Its molecular formula is C7H4I2O2 and its molecular weight is 373.91 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Diiodosalicylaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Diiodosalicylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diiodosalicylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
微波固相合成和晶体结构
- 3,5-二碘水杨醛已被用于微波固相合成锌(II)配合物。该过程涉及3,5-二碘水杨醛-苯胺与乙酸锌的反应,通过红外光谱、元素分析和单晶X射线衍射(Li, 2012)进行表征。
新化合物的合成
- 该化合物在合成诸如2,4-二碘-6-[(丙基亚胺)甲基]酚和2-[(4-溴苯亚胺)甲基]-4,6-二碘酚等多种化合物中发挥作用,涉及分子内氢键合并展现平面分子结构(Liu et al., 2012); (Ji et al., 2012)。
三重态的光谱学和动力学
- 在光谱学研究中,3,5-二碘水杨醛在77K的甲基环己烷玻璃中展现出弱的质子转移酮-互变异构体磷光,表明在光化学应用方面有进一步研究的潜力(Chou et al., 2003)。
药物和药用应用
- 对相关化合物3,5-二碘水杨酸的研究显示其在药用应用中的潜力。它展示了一系列广泛的生物活性,包括受激态分子内质子转移(ESIPT)反应影响的光物理(Paul et al., 2015)。
金属配合物的合成和抗菌活性
- 已探索了与3,5-二碘水杨醛合成金属配合物,并且这些配合物展现出有希望的抗菌活性。该研究涉及合成不同金属(如Cu2+、Ni2+、Zn2+和Mn2+)的配合物,并评估了它们的抗菌性能,突显了该化合物在抗菌研究领域的潜力(Si-liang, 2010)。
过渡金属配合物
- 3,5-二碘水杨醛在合成镍(II)、铜(II)和锌(II)配合物中起着关键作用。这些配合物通过各种光谱技术进行表征,并展现出显著的抗菌活性,表明它们在生物活性材料开发中的潜力(Kargar et al., 2021)。
手性席夫碱配体和催化
- 该化合物已被用于合成手性席夫碱配体,然后在烯烃环氧化等催化活动中得到利用。这一应用展示了3,5-二碘水杨醛在催化过程和新不对称催化剂合成中的多功能性(Adhikary et al., 2015)。
生物成像和传感器应用
- 已进行了关于3,5-二碘水杨醛衍生物用于生物成像和作为铜等离子传感器的研究。这些研究突显了该化合物在开发用于生物成像应用的敏感和选择性探针中的潜力(Yang et al., 2013); (Shree et al., 2020)。
安全和危害
3,5-Diiodosalicylaldehyde is air and light sensitive . It is incompatible with light and oxidizing agents . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-hydroxy-3,5-diiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWSBJKVOUZCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180931 | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2631-77-8 | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2631-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDZ9NS6YPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 3,5-Diiodosalicylaldehyde?
A1: 3,5-Diiodosalicylaldehyde has the molecular formula C₇H₄I₂O₂ and a molecular weight of 373.9 g/mol. [, ] Key spectroscopic data include:
- IR spectroscopy: Characteristic peaks corresponding to O-H, C=O, and C=C stretching vibrations, providing information about the functional groups present. [, , , , ]
- 1H NMR spectroscopy: Signals corresponding to the protons in the aromatic ring and the aldehyde group, revealing information about the chemical environment and connectivity of atoms. [, ]
Q2: How is 3,5-Diiodosalicylaldehyde typically used in research?
A2: 3,5-Diiodosalicylaldehyde is primarily utilized as a versatile building block in organic synthesis, particularly for constructing Schiff bases. [, , , , , , , , ] These Schiff bases often act as ligands in coordination chemistry, forming complexes with various metal ions, such as copper, nickel, zinc, manganese, cadmium, iron, and mercury. [, , , ]
Q3: What is known about the antibacterial activity of 3,5-Diiodosalicylaldehyde-derived compounds?
A3: Numerous studies highlight the potent antibacterial activity of metal complexes derived from 3,5-Diiodosalicylaldehyde Schiff bases. [, , , , , , , ] These complexes exhibit activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Enterobacter cloacae. [, , , , ]
Q4: What structural features contribute to the antibacterial activity of these complexes?
A4: Research suggests that the presence of iodine atoms in the 3,5-Diiodosalicylaldehyde moiety plays a crucial role in enhancing antibacterial activity. [, ] Additionally, the nature of the metal ion and the specific substituents on the Schiff base ligand can significantly influence the potency and spectrum of activity. [, , , ]
Q5: How do researchers investigate the structure-activity relationship (SAR) of these compounds?
A5: Scientists systematically synthesize a series of 3,5-Diiodosalicylaldehyde derivatives with varying substituents on the Schiff base ligand and different metal ions. [, , , ] By evaluating the antibacterial activity of these derivatives, they can establish correlations between structural modifications and the resulting biological activity, revealing key pharmacophores and guiding further optimization efforts.
Q6: Has 3,5-Diiodosalicylaldehyde been investigated for other biological activities besides antibacterial effects?
A6: Yes, a study exploring a 3,5-Diiodosalicylaldehyde-based imine (BH77) revealed its potential as an antistaphylococcal agent. [] This compound demonstrated bactericidal action, promising antibiofilm activity, and interference with essential bacterial pathways, including nucleic acid, protein, and peptidoglycan synthesis. []
Q7: What is the role of computational chemistry in studying 3,5-Diiodosalicylaldehyde derivatives?
A7: Computational chemistry plays a crucial role in understanding the properties and behavior of 3,5-Diiodosalicylaldehyde and its derivatives. Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the formation of the E-isomer of a Schiff base derived from 3,5-Diiodosalicylaldehyde and 4-aminoantipyrine. [] Additionally, time-dependent density functional theory (TD-DFT) helps explain the photochromic properties of these compounds. []
Q8: How do researchers characterize the crystal structures of 3,5-Diiodosalicylaldehyde-based compounds?
A8: Single-crystal X-ray diffraction is a widely employed technique to determine the three-dimensional structures of 3,5-Diiodosalicylaldehyde derivatives. [, , , , , , , , , , ] This method provides precise information about bond lengths, bond angles, and intermolecular interactions, enabling researchers to correlate structural features with observed properties.
Q9: What types of metal complexes can be formed with 3,5-Diiodosalicylaldehyde derivatives?
A9: 3,5-Diiodosalicylaldehyde Schiff bases can coordinate to various metal ions, forming diverse complexes, including:
- Mononuclear complexes: Containing a single metal ion coordinated by one or more ligands. [, , , , ]
- Dinuclear complexes: Involving two metal ions bridged by ligands, such as chloride ions. []
- Tetranuclear cubane-like complexes: Featuring four metal ions arranged in a cubane-like structure with bridging oxygen atoms. []
Q10: How does the choice of solvent affect the properties and reactions of 3,5-Diiodosalicylaldehyde derivatives?
A10: The choice of solvent can significantly impact the synthesis and properties of 3,5-Diiodosalicylaldehyde derivatives. For instance, studies have shown that the presence of water can promote the formation of specific isomers and influence the photochromic behavior of Schiff bases derived from 3,5-Diiodosalicylaldehyde. []
Q11: What are the potential applications of 3,5-Diiodosalicylaldehyde-derived materials beyond biomedicine?
A11: Research suggests potential applications of 3,5-Diiodosalicylaldehyde derivatives in materials science. For example, a hybrid material incorporating a 3,5-Diiodosalicylaldehyde Schiff base onto multi-walled carbon nanotubes (MWCNTs) demonstrated effectiveness in removing heavy metals like nickel and cadmium from water, highlighting its potential in water purification technologies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















